

A Technical Guide to Nickel(II) Perchlorate Hexahydrate ($\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel(II) perchlorate hexahydrate

Cat. No.: B7949596

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Nickel(II) perchlorate hexahydrate, $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$, is an inorganic salt that presents as blue or green hygroscopic crystals.^{[1][2][3]} It is notable for its high solubility in water and polar organic solvents, its properties as a strong oxidizing agent, and its utility as a precursor in the synthesis of various nickel-containing complexes and as a catalyst in organic reactions.^{[1][2][3][4][5]} This document provides a comprehensive overview of the physical, chemical, and structural properties of $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$, including detailed experimental protocols for its synthesis and characterization, and critical safety information for its handling and disposal.

Physical Properties

Nickel(II) perchlorate hexahydrate is a crystalline solid, with its color reported as both blue and green, a variation that may depend on the specific degree of hydration or impurities.^[1] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.^{[2][3][6]} The compound has a defined melting point at which it begins to decompose.^{[1][7]}

Table 1: Physical Properties of $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$

Property	Value	Citations
Molecular Formula	$\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$	[1] [6] [8]
Molar Mass	365.68 g/mol	[1] [9]
Appearance	Blue or green crystalline solid	[1] [3] [7]
Density	1.508 g/cm ³	[1]
Melting Point	140 °C (284 °F; 413 K) with decomposition	[1] [2] [6] [10]
pH	1 - 5 (5% aqueous solution)	[11]
Sensitivity	Hygroscopic	[3] [6]

Solubility

The compound exhibits very high solubility in water and is also soluble in various polar organic solvents such as ethanol and acetone.[\[1\]](#)[\[2\]](#)[\[10\]](#)[\[12\]](#) Its insolubility in nonpolar solvents like halocarbons has also been noted.[\[2\]](#)

Table 2: Solubility of $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$

Solvent	Solubility	Temperature	Citations
Water	222.5 g / 100 mL	0 °C	[2] [12]
Water	250.6 g / 100 mL	20 °C	[2]
Water	259.0 g / 100 mL	Not specified	[1]
Water	273.7 g / 100 mL	45 °C	[2] [12]
Alcohol	Soluble	Not specified	[1] [2] [12]
Acetone	Soluble	Not specified	[1] [2] [12]
Methanol	Soluble	Not specified	[2]

Structural and Spectroscopic Properties

Crystal Structure

X-ray crystallography has revealed that the solid-state structure of **nickel(II) perchlorate hexahydrate** consists of the complex cation $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ and two perchlorate (ClO_4^-) anions. [1][13] The nickel(II) ion is coordinated by six water molecules in a nearly regular octahedral geometry.[13][14] The hexahydrate form possesses a hexagonal crystal structure.[7]

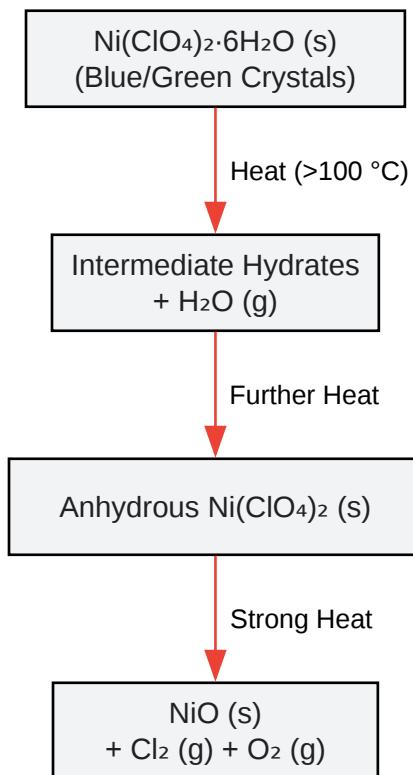
Table 3: Crystallographic Data for $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$

Parameter	Value	Citations
Crystal System	Hexagonal	[7]
Space Group	$\text{P}6/\text{mmm}$	[7]
Coordination Geometry	Pseudo-octahedral around $\text{Ni}(\text{II})$	[14]
Complex Cation	$[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$	[13]

Spectroscopic Analysis

The spectroscopic properties of $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ are characteristic of a d^8 Ni(II) ion in an octahedral ligand field. UV-visible absorption spectroscopy of its aqueous solution shows absorption bands corresponding to d-d electronic transitions, which are useful for studying the ligand field effects when forming various nickel(II) complexes.[14][15]

Chemical Properties and Reactivity


Oxidizing Properties

Due to the perchlorate anion, $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ is a powerful oxidizing agent.[2][16] It can react vigorously, and sometimes explosively, with combustible materials, organic compounds, and strong reducing agents, particularly upon heating.[2][16]

Thermal Decomposition

Heating **nickel(II) perchlorate hexahydrate** does not yield the anhydrous salt. Instead, it undergoes a multi-step decomposition process. The compound first loses its water of hydration,

beginning at temperatures around 103 °C.[1][7] Further heating leads to the decomposition of the anhydrous salt into nickel oxide and various gaseous products.[17]

[Click to download full resolution via product page](#)

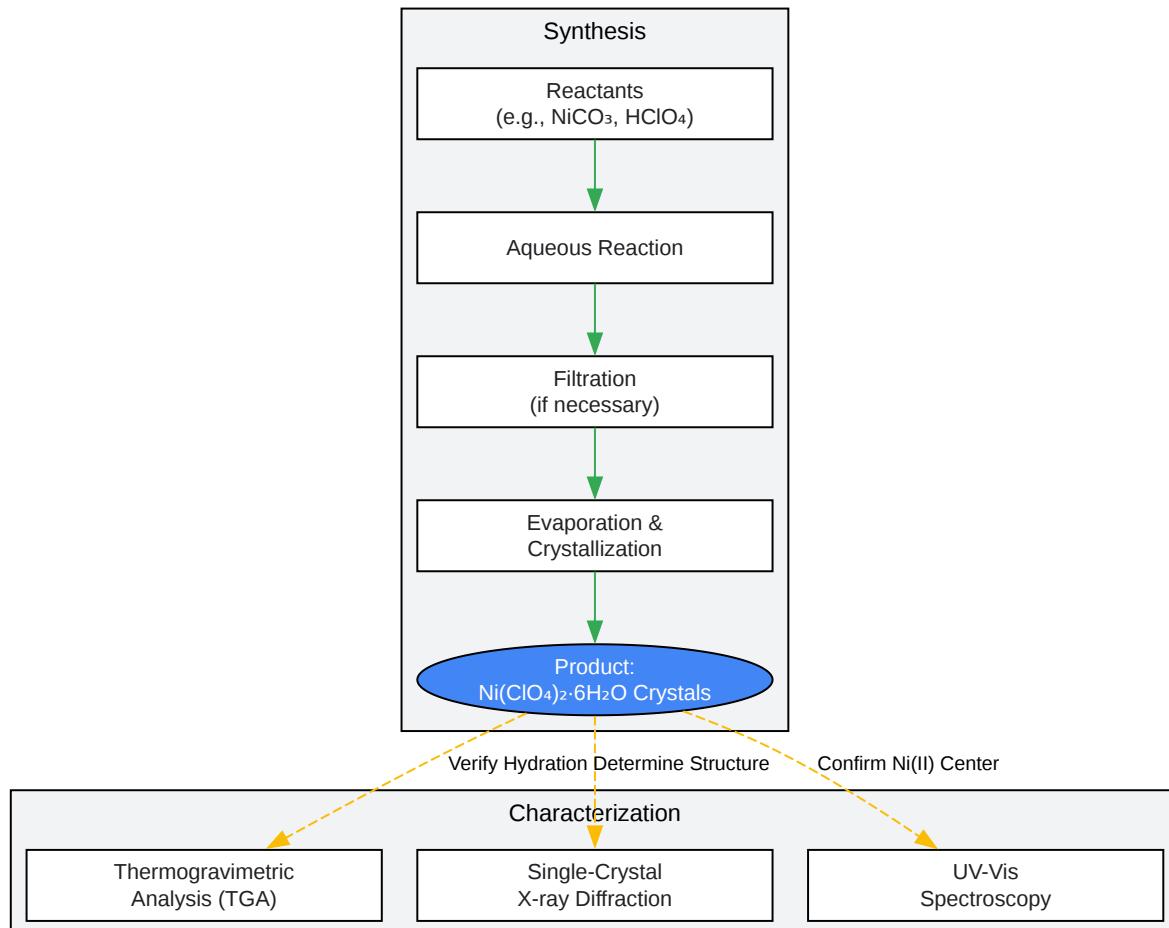
Caption: Thermal decomposition pathway of $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$.

Complex Formation

$\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ is a valuable starting material for synthesizing a wide range of nickel(II) coordination complexes.[10] It readily reacts with various ligands, such as ammonia, ethylenediamine, pyridine, hydrazine, and urea, to form complexes where the water ligands in the $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ cation are replaced.[1][2][18] Many of these complexes, particularly those with nitrogen-rich ligands like hydrazine, are energetic materials.[2][18]

Catalytic Activity

The compound has been shown to be an efficient catalyst in organic synthesis. For example, it catalyzes the Biginelli condensation reaction for the one-pot synthesis of dihydropyrimidinones


under solvent-free conditions.^[4] It is also employed in other reactions requiring a Lewis acid catalyst.^[5]

Synthesis and Characterization Workflow

Aqueous solutions of nickel(II) perchlorate can be prepared through several straightforward acid-base or metathesis reactions. The hexahydrate is then typically obtained by crystallization from the aqueous solution.

General Synthesis Routes

- Acid-Base Reaction: Reacting nickel(II) carbonate, hydroxide, or oxide with a stoichiometric amount of perchloric acid.^{[1][2]}
 - $\text{NiCO}_3 + 2\text{HClO}_4 \rightarrow \text{Ni}(\text{ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2$
- Metathesis Reaction: Reacting an aqueous solution of nickel(II) sulfate with barium perchlorate. The insoluble barium sulfate precipitates, leaving an aqueous solution of nickel(II) perchlorate.^[2]
 - $\text{NiSO}_4(\text{aq}) + \text{Ba}(\text{ClO}_4)_2(\text{aq}) \rightarrow \text{Ni}(\text{ClO}_4)_2(\text{aq}) + \text{BaSO}_4(\text{s})$

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Safety and Handling

Nickel(II) perchlorate hexahydrate is a hazardous substance and must be handled with extreme care.

Table 4: GHS Hazard Classification

Pictogram	GHS Code	Hazard Statement	Citations
Flame over Circle	H271 / H272	May intensify fire; oxidizer	[1] [9]
Corrosion	H314	Causes severe skin burns and eye damage	[1] [9]
Exclamation Mark	H317	May cause an allergic skin reaction	[1] [9]
Health Hazard	H334	May cause allergy or asthma symptoms	[1] [9]
Health Hazard	H341	Suspected of causing genetic defects	[1] [9]
Health Hazard	H350	May cause cancer	[1] [9]
Health Hazard	H360	May damage fertility or the unborn child	[1] [9]
Health Hazard	H372	Causes damage to organs through prolonged or repeated exposure	[1] [16]
Environment	H410	Very toxic to aquatic life with long-lasting effects	[1]

Handling and Storage

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[16\]](#)[\[19\]](#)
- Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[\[16\]](#)

- **Avoid Contact:** Do not allow contact with skin, eyes, or clothing. Do not breathe dust.[16][20]
- **Storage:** Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from heat, sparks, open flames, and combustible materials.[3][16] Store locked up.[10]

Disposal

Due to its hazards, disposal must be handled by qualified personnel. A general approach involves reducing the perchlorate ion to the less hazardous chloride ion, followed by precipitation of the nickel as an insoluble salt (e.g., hydroxide or sulfide) for disposal as hazardous waste.[2]

Experimental Protocols

Protocol: Synthesis via Nickel Carbonate and Perchloric Acid

- **Pre-reaction Setup:** In a chemical fume hood, place a magnetic stir bar in a 250 mL Erlenmeyer flask.
- **Reaction:** Slowly and portion-wise, add a stoichiometric amount of solid nickel(II) carbonate (NiCO_3) to a calculated volume of 70% perchloric acid (HClO_4) with continuous stirring. **Caution:** The reaction is exothermic and produces CO_2 gas; add the carbonate slowly to control effervescence.
- **Completion:** Continue stirring until all the nickel carbonate has dissolved and gas evolution has ceased. The solution should be clear and green.
- **Crystallization:** Gently heat the solution to reduce its volume by about one-third. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- **Isolation:** Collect the resulting green crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold ethanol to remove any residual acid.
- **Drying:** Dry the crystals in a desiccator over a suitable drying agent. Do not heat to dry.

Protocol: Determination of Water of Hydration via Thermogravimetric Analysis (TGA)

- Instrument Setup: Calibrate the TGA instrument according to the manufacturer's specifications.
- Sample Preparation: Accurately weigh 5-10 mg of $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ crystals into a TGA crucible (typically alumina or platinum).[21]
- Thermal Program: Place the crucible in the TGA furnace. Heat the sample from ambient temperature (e.g., 25 °C) to approximately 300 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., flowing nitrogen or argon).[17][22]
- Data Analysis: Record the mass loss as a function of temperature. The initial, distinct mass loss step corresponds to the loss of water of hydration.
- Calculation: Calculate the percentage mass loss for the dehydration step. Compare this experimental value to the theoretical percentage of water in $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ (29.56%) to confirm the degree of hydration.

Protocol: Single-Crystal X-ray Diffraction Analysis

- Crystal Selection: Under a microscope, select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm) and mount it on a goniometer head.
- Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
- Unit Cell Determination: Collect a series of initial diffraction frames to determine the unit cell parameters and crystal system.[21]
- Full Data Collection: Perform a full data collection by rotating the crystal through a range of angles and collecting diffraction intensities.
- Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods to locate

the atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, angles, and other crystallographic parameters.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 2. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 3. CAS 13520-61-1: Nickel perchlorate hexahydrate [cymitquimica.com]
- 4. researchpublish.com [researchpublish.com]
- 5. nanorh.com [nanorh.com]
- 6. nanochemazone.com [nanochemazone.com]
- 7. Nickel(II)-perchlorat – Wikipedia [de.wikipedia.org]
- 8. Nickel(II) perchlorate 13520-61-1 [sigmaaldrich.com]
- 9. Nickel(II) perchlorate hexahydrate | Cl₂H₁₂NiO₁₄ | CID 15769463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NICKEL(II) PERCHLORATE HEXAHYDRATE | 13637-71-3 [amp.chemicalbook.com]
- 11. gfschemicals.com [gfschemicals.com]
- 12. Nickel perchlorate | Cl₂NiO₈ | CID 26158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistryjournals.net [chemistryjournals.net]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. Sciencemadness Discussion Board - Uses for nickel (II) perchlorate hexahydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. enersys.com [enersys.com]
- 20. Page loading... [wap.guidechem.com]
- 21. mdpi.com [mdpi.com]
- 22. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [A Technical Guide to Nickel(II) Perchlorate Hexahydrate ($\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7949596#physical-and-chemical-properties-of-ni-clO4-2-6h2o>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com